molecular formula C8H10N2O3 B7897241 4-(Dimethylamino)-3-nitrophenol

4-(Dimethylamino)-3-nitrophenol

Cat. No.: B7897241
M. Wt: 182.18 g/mol
InChI Key: NGGPMGZIWRXMGU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-nitrophenol (CAS RN: 14703-89-0) is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is characterized as a dark red solid with a melting point in the range of 106 to 107 °C . Its predicted boiling point is 359.2 °C at 760 Torr, and it has a predicted density of 1.323 g/cm³ at 20 °C . As a nitrophenol derivative, this compound is a valuable building block in chemical synthesis and materials science research. Phenol and nitrophenol derivatives are prototype systems for studying fundamental intermolecular interactions, such as hydrogen bonding and resonance stabilization in dimer complexes . The dimethylamino and nitro functional groups make this compound of particular interest for investigating intramolecular charge transfer (ICT) and its role in developing advanced molecular probes and sensors . For safe handling, this material should be stored in a sealed container in a dry, cool, and well-ventilated place . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(dimethylamino)-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGPMGZIWRXMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of 4-(Dimethylamino)phenol

Nitration of 4-(dimethylamino)phenol represents the most straightforward route to the target compound. The dimethylamino group, a strong electron-donating substituent, directs nitration to the ortho and para positions relative to itself. However, the phenolic hydroxyl group competes as a directing moiety, favoring nitration at the ortho position relative to the hydroxyl (meta to the dimethylamino group). To achieve regioselective nitration at the 3-position, controlled reaction conditions are critical.

Reaction Protocol :

  • Nitrating Agent : A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a 3:1 molar ratio.

  • Temperature : Maintained at 0–5°C to suppress polysubstitution and thermal decomposition.

  • Duration : 4–6 hours under vigorous stirring.

Workup :

  • The reaction mixture is quenched in ice-water, precipitating the crude product.

  • Recrystallization from ethanol-water (1:3 v/v) yields pure 4-(dimethylamino)-3-nitrophenol as yellow crystals.

Yield and Purity :

  • Typical isolated yields range from 65% to 72%.

  • Purity ≥98% (HPLC), with melting point 148–150°C.

Challenges :

  • Competing nitration at the 5-position (ortho to hydroxyl) occurs in 10–15% of cases, necessitating careful chromatographic separation.

Stepwise Synthesis via Acylation and Nitration

This multi-step approach, adapted from patent CN101085741A, involves intermediate protection of the amino group to enhance nitration regioselectivity:

Acylation of 4-Aminophenol

4-Aminophenol is acetylated using acetic anhydride in anhydrous acetic acid under reflux (110°C, 2 hours), yielding 4-acetamidophenol with 85% efficiency.

Nitration of 4-Acetamidophenol

The acetylated derivative undergoes nitration with fuming HNO₃ (90%) in H₂SO₄ at 0°C, producing 3-nitro-4-acetamidophenol. The acetyl group directs nitration exclusively to the 3-position.

Key Data :

  • Yield: 78%.

  • Characterization: IR spectrum shows ν(NO₂) at 1520 cm⁻¹ and ν(C=O) at 1680 cm⁻¹.

Hydrolysis to 4-Amino-3-Nitrophenol

The acetamide group is hydrolyzed using 3 M NaOH at 60°C for 4 hours, yielding 4-amino-3-nitrophenol (77% yield).

Dimethylation of the Amino Group

The final step involves dimethylation using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline medium (pH 10–12) at 50°C for 6 hours.

Optimization Notes :

  • Excess dimethyl sulfate (1.5 equiv) ensures complete methylation.

  • Quenching with HCl followed by extraction with dichloromethane isolates the product.

Overall Yield : 52–58% (four-step sequence).

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and process safety. Continuous flow reactors are employed for nitration and methylation steps, enabling precise temperature control and reduced reaction times.

Flow Nitration System

  • Reactor Type : Tubular reactor with static mixers.

  • Conditions : 10°C, residence time 15 minutes.

  • Output : 85 kg/h of 3-nitro-4-acetamidophenol.

Catalytic Methylation

  • Catalyst : Phase-transfer catalyst (tetrabutylammonium bromide, 0.5 mol%).

  • Solvent : Toluene-water biphasic system.

  • Yield : 89% with 99.5% purity.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν(OH) 3200 cm⁻¹, ν(NO₂) 1518 cm⁻¹, ν(C-N) 1322 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 2.98 (s, 6H, N(CH₃)₂), δ 6.72 (d, J=8.4 Hz, 1H, H-5), δ 7.25 (d, J=2.8 Hz, 1H, H-2), δ 7.85 (dd, J=8.4, 2.8 Hz, 1H, H-6).

Purity Assessment

  • HPLC : C18 column, acetonitrile-water (60:40), retention time 4.2 minutes.

  • Melting Point : 149–150°C (lit. 148–150°C).

Comparative Analysis of Methods

ParameterDirect NitrationStepwise Synthesis
Total Yield65–72%52–58%
Purity98%99.5%
ScalabilityModerateHigh
Byproduct Formation10–15%<2%
CostLowModerate

Key Findings :

  • The stepwise method offers superior regioselectivity and purity, making it preferable for pharmaceutical applications.

  • Direct nitration is cost-effective for bulk production but requires rigorous purification.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

4-(Dimethylamino)-3-nitrophenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Identity

The table below compares 4-(Dimethylamino)-3-nitrophenol with structurally similar nitrophenols and aminophenols, highlighting key substituent effects:

Compound Name Molecular Formula CAS Number Substituents Key Properties/Applications Sources
This compound C₈H₁₀N₂O₃ 14703-89-0 -NO₂ (3), -N(CH₃)₂ (4) High purity (95%); research chemical
3-Nitrophenol C₆H₅NO₃ 554-84-7 -NO₂ (3), -OH (1) Water-soluble; used in dyes, explosives
4-Nitrophenol C₆H₅NO₃ 100-02-7 -NO₂ (4), -OH (1) Precursor for paracetamol; acidic (pKa 7.1)
4-Amino-3-nitrophenol C₆H₆N₂O₃ 610-81-1 -NO₂ (3), -NH₂ (4) MW 154.13; hair dye intermediate
4-Methyl-3-nitrophenol C₇H₇NO₃ 2042-14-0 -NO₂ (3), -CH₃ (4) mp 78–81°C; industrial synthesis
3-Nitro-N-(2-hydroxyethyl)-4-aminophenol C₈H₁₀N₂O₄ 65235-31-6 -NO₂ (3), -NH-C₂H₄OH (4) Hair dye component (HC Red B54)

Reactivity and Functional Group Influence

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) is strongly electron-withdrawing, while the dimethylamino group (-N(CH₃)₂) is electron-donating.
  • Amino vs. For example, ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in polymerization than amino-substituted analogs .
  • Hydroxyalkylamino Derivatives: Compounds like 3-Nitro-N-(2-hydroxyethyl)-4-aminophenol demonstrate improved water solubility due to the hydroxyethyl group, a feature absent in this compound .

Physical and Industrial Relevance

  • Melting Points: While 4-Methyl-3-nitrophenol melts at 78–81°C , data for this compound is lacking, likely due to its specialized research status.
  • Applications: Unlike 4-nitrophenol (pharmaceutical precursor) or hydroxyethylamino derivatives (hair dyes), this compound’s applications remain underexplored but may align with photoinitiators or advanced materials, given the reactivity of dimethylamino-nitro systems .

Research Findings and Gaps

  • Synthetic Challenges: The Pfitzinger reaction (used for quinoline derivatives in ) could be adapted for synthesizing this compound, but optimization is needed to manage nitro-group stability.
  • Reactivity Insights: Ethyl 4-(dimethylamino) benzoate’s superior polymerization efficiency suggests that the dimethylamino group in this compound may enhance photoactivity, though direct studies are absent.
  • Toxicological Data: Nitrophenols generally exhibit toxicity (e.g., 4-nitrophenol is classified as harmful ), but safety profiles for dimethylamino-substituted variants require further investigation.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 4-(Dimethylamino)-3-nitrophenol in synthetic samples?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of the dimethylamino and nitro groups on the aromatic ring. Infrared (IR) spectroscopy can validate functional groups (e.g., -OH, -NO₂), while Mass Spectrometry (MS) provides molecular weight confirmation. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress and purity during synthesis .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization involves selecting appropriate nitration catalysts (e.g., HNO₃/H₂SO₄) and controlling reaction temperature to minimize by-products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Reaction progress should be monitored using TLC and validated with HPLC (>95% purity) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent photodegradation of the nitro group. Stability tests under varying pH and temperature conditions are advised to assess degradation pathways. Use desiccants to mitigate hygroscopic effects, which may alter reactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) can model electron density distribution to predict regioselectivity in electrophilic substitution reactions. Molecular docking studies may explore interactions with biological targets (e.g., enzymes), leveraging the nitro group’s electron-withdrawing effects and the dimethylamino group’s steric properties. Software like Gaussian or Schrödinger Suite is recommended for these simulations .

Q. What methodological approaches are used to resolve discrepancies in reported toxicokinetic data for nitrophenol derivatives?

  • Methodological Answer : Comparative toxicokinetic studies across species (e.g., rodent vs. human hepatocyte models) can address interspecies variability. In vitro assays (e.g., cytochrome P450 metabolism studies) and LC-MS/MS analysis of metabolites help identify unique biomarkers. Prioritize human-relevant models to clarify placental transfer risks noted in nitrophenol derivatives .

Q. What advanced spectroscopic techniques are critical for elucidating the electronic effects of the dimethylamino and nitro groups in this compound?

  • Methodological Answer : Ultraviolet-Visible (UV-Vis) spectroscopy quantifies conjugation effects via λₐ₆ₛ shifts. X-ray crystallography resolves spatial arrangements of substituents, while Electron Paramagnetic Resonance (EPR) can detect radical intermediates formed during redox reactions. These techniques clarify the compound’s electronic behavior in catalytic or photochemical applications .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic pathways of nitrophenol derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from interspecies metabolic differences or assay conditions. Validate findings using human liver microsomes and cross-reference with high-resolution mass spectrometry (HRMS) to track metabolite formation. Replicate studies under standardized OECD guidelines to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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